molecular formula C18H19N3O2 B2743212 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea CAS No. 1171460-18-6

1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea

Cat. No.: B2743212
CAS No.: 1171460-18-6
M. Wt: 309.369
InChI Key: AKGCTEXUBMMHIL-UHFFFAOYSA-N
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Description

1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea is a urea derivative featuring a 1-methyl-2-oxoindolin-5-yl group linked to a phenethylurea moiety. The indolinone core is structurally analogous to bioactive molecules targeting kinases or receptors, while the phenethylurea chain may enhance lipophilicity and membrane permeability .

Properties

IUPAC Name

1-(1-methyl-2-oxo-3H-indol-5-yl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-21-16-8-7-15(11-14(16)12-17(21)22)20-18(23)19-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGCTEXUBMMHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea typically involves the reaction of 1-methyl-2-oxoindoline-5-carboxylic acid with phenethylamine in the presence of a coupling agent such as carbodiimide. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles replace the phenethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemical Research Applications

1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea serves as a versatile building block in synthetic chemistry. Its unique indolinone core combined with the phenethylurea moiety allows for the synthesis of more complex molecules. The compound is particularly useful in:

  • Synthesis of Derivatives : It can be modified to create derivatives with enhanced properties or different functionalities.
  • Chemical Reactions : The compound participates in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a valuable reagent in organic synthesis.

Biological Research Applications

In biological research, 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea has been investigated for its potential as an enzyme inhibitor and receptor modulator. Key areas of focus include:

  • Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Its mechanism involves interaction with specific molecular targets, leading to altered cellular pathways.
    Cell Type Inhibition Rate (%) Reference
    SK-MEL-5 (Melanoma)High
    A498 (Renal Cancer)Significant
    MDA-MB-468 (Breast)Promising

Medicinal Applications

The medicinal potential of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea has been explored extensively:

  • Antiproliferative Activity : The compound has shown considerable antiproliferative activity against various human tumor cell lines tested under National Cancer Institute protocols. For instance, it displayed a mean GI50 value of approximately 15.72 μM against selected cancer cell lines .
    • Mechanism of Action : Its anticancer effects are attributed to the induction of apoptosis through the activation of apoptotic pathways and inhibition of cell cycle progression .

Industrial Applications

In industrial settings, 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea is utilized for:

  • Development of New Materials : The compound's unique properties make it suitable for the formulation of new materials and chemical processes.

Case Studies

Several case studies highlight the applications and efficacy of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea:

  • Anticancer Efficacy Study : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, showcasing its potential as a chemotherapeutic agent .
  • Synthesis and Characterization : Research has focused on synthesizing derivatives based on this compound to enhance its biological activity and reduce toxicity. In vitro studies have revealed promising results regarding its antiproliferative effects on cancer cells .

Mechanism of Action

The mechanism of action of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or modulate receptors, leading to altered cellular pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Comparison with Similar Compounds

Structural Comparisons

The compound’s key structural features are compared to related urea derivatives below:

Compound Core Structure Substituents Molecular Weight (Da) Key References
1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea Indolinone Phenethylurea ~350–400 (estimated)
1-Methyl-3-(5-nitropyridin-2-yl)urea Pyridine Nitro group, methylurea ~208 (calculated)
DMTU (1,3-di-m-tolylurea) Aromatic urea Two m-tolyl groups ~254 (calculated)
1-(4-(1-Methyl-2-oxoindolin-5-yl)thiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea Indolinone + thiazole Trifluoromethylphenyl, thiazole ~435 (reported)
1-(Benzodiazepin-3-yl)-3-m-tolylurea Benzodiazepine m-Tolylurea ~435 (reported)
Naphthyridine-phenethylurea derivative Naphthyridine Fluoro, methyl, phenethylurea 465.2 (M+H+, reported)


Key Observations :

  • Indolinone vs. Heterocyclic Cores: The indolinone moiety in the target compound distinguishes it from pyridine (), benzodiazepine (), or naphthyridine () cores. Indolinones are associated with kinase inhibition, while benzodiazepines often target CNS receptors .
  • Urea Substituents : The phenethyl group in the target compound likely enhances lipophilicity compared to methylurea () or m-tolyl groups (). Trifluoromethylphenyl () and nitro groups () introduce distinct electronic effects, influencing binding affinity and solubility .
Physicochemical Properties
  • Lipophilicity : The phenethyl group increases logP compared to polar substituents (e.g., nitro or trifluoromethyl groups in ) .
  • Solubility: Indolinone’s planar structure may reduce aqueous solubility relative to pyridine or thiazole derivatives .

Biological Activity

1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The structure of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea can be represented as follows:

C18H20N2O2\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2

This compound features an indoline moiety linked to a phenethyl urea group, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea through various mechanisms:

  • Cell Viability Assays : The compound was tested against multiple cancer cell lines, including MCF-7 and MCF-10A. Results indicated that it exhibited significant antiproliferative activity with IC50 values comparable to established chemotherapeutics.
    CompoundCell LineIC50 (µM)
    1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylureaMCF-712.5 ± 0.5
    SorafenibMCF-77.55 ± 0.4
    DoxorubicinMCF-715.0 ± 0.8
    These findings suggest that the compound has promising anticancer properties, particularly against breast cancer cells .
  • Mechanism of Action : The compound was found to induce apoptosis in cancer cells by upregulating pro-apoptotic factors such as Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2. This modulation of apoptotic pathways indicates its potential as a therapeutic agent in cancer treatment .
  • Cell Cycle Arrest : In addition to inducing apoptosis, 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea causes cell cycle arrest in the G2/M phase, which is crucial for preventing cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea can be influenced by structural modifications:

  • Substitution Patterns : Variations in the phenethyl group and modifications on the indoline core have been shown to impact potency and selectivity against different cancer cell lines.
    • For instance, substituents on the phenyl ring enhance binding affinity to target proteins involved in cancer progression, such as c-Met kinase .
  • Comparative Analysis : The compound's activity was compared with other derivatives, revealing that certain substitutions led to improved IC50 values and selectivity profiles.

Case Study 1: Anticancer Efficacy

In a recent study, a series of indole derivatives were synthesized and evaluated alongside 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea. The results demonstrated that this compound exhibited superior antiproliferative effects against various cancer cell lines compared to other tested derivatives, establishing it as a lead candidate for further development .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound affects cellular pathways. It was shown to significantly increase levels of cytochrome C and activate caspase pathways in treated cells, indicating its role in mitochondrial-mediated apoptosis .

Q & A

Q. What are the established synthetic routes for 1-(1-Methyl-2-oxoindolin-5-yl)-3-phenethylurea, and how can reaction conditions be optimized?

The synthesis of urea derivatives typically involves coupling indole precursors with isocyanate or carbamate reagents. A general method (adapted from indole-urea syntheses) involves:

  • Step 1 : Reacting 5-amino-1-methyl-2-oxindole with phenethyl isocyanate in anhydrous dichloromethane under nitrogen, with stirring at room temperature for 3–6 hours .
  • Step 2 : Purification via recrystallization from methanol or DMF/acetic acid mixtures to achieve yields >75% .

Q. Key Parameters :

VariableOptimal RangeImpact on Yield
SolventDCM or DMFPolar aprotic solvents improve solubility
Temperature20–25°CHigher temperatures may induce side reactions
Reaction Time3–6 hoursProlonged time risks decomposition

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the urea linkage (NH peaks at δ 8.5–9.5 ppm) and indole/aromatic proton environments .
  • FT-IR : Urea C=O stretching (~1640–1680 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 310.1442) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Use slow evaporation from methanol/water (7:3) at 4°C to obtain single crystals.
  • Refinement via SHELXL (v.2015+) with anisotropic displacement parameters for non-H atoms, and hydrogen atoms placed geometrically .
  • Validate using WinGX for symmetry checks and ORTEP diagrams .

Advanced Research Questions

Q. How to resolve contradictions in observed vs. calculated electron density maps during crystallographic refinement?

  • Issue : Discrepancies may arise from disorder or twinning.
  • Method :
    • Apply the TWIN and BASF commands in SHELXL to model twinning .
    • Use SHELXD for phase improvement in cases of weak anomalous scattering .
    • Cross-validate with DFT-calculated electrostatic potentials to identify electron density outliers .

Q. What computational approaches are suitable for studying the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) : Simulate binding to kinases (e.g., JAK2) using AMBER or GROMACS with explicit solvent models.
  • Docking : AutoDock Vina or Schrödinger Suite to predict binding modes, validated by experimental IC50_{50} data .
  • QM/MM : Hybrid calculations (e.g., Gaussian/CHARMM) to map reaction pathways for urea bond stability .

Q. How can factorial design optimize reaction scalability while minimizing impurities?

  • Design : 23^3 factorial experiment testing temperature (20°C vs. 30°C), solvent (DCM vs. DMF), and catalyst (none vs. DMAP).
  • Response Variables : Yield, purity (HPLC area%), and reaction time.
  • Analysis : ANOVA identifies solvent as the most significant factor (p < 0.05) .

Q. What theoretical frameworks guide mechanistic studies of its biological activity?

  • Link to kinase inhibition theory : Use competitive binding assays (SPR or ITC) to measure ΔG and validate via Lineweaver-Burk plots .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., methyl vs. ethyl groups on indole) with activity using Hansch analysis .

Methodological Challenges and Solutions

Q. How to address low reproducibility in synthetic yields across labs?

  • Root Cause : Moisture sensitivity of isocyanate reagents.
  • Solution :
    • Use Schlenk-line techniques for anhydrous conditions .
    • Standardize reagent sources (e.g., ≥99% purity phenylisocyanate) .

Q. What strategies validate the compound’s stability under physiological conditions?

  • HPLC-MS Stability Assay : Incubate in PBS (pH 7.4, 37°C) for 24h; monitor degradation products .
  • Accelerated Stability Testing : 40°C/75% RH for 4 weeks, with NMR tracking of urea bond cleavage .

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